Unlocking Precision Biology: A Technical Guide to Fmoc-Lys(biotin-PEG4)-OH
Unlocking Precision Biology: A Technical Guide to Fmoc-Lys(biotin-PEG4)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of modern biological research and therapeutic development, the ability to precisely label, isolate, and manipulate proteins is paramount. Fmoc-Lys(biotin-PEG4)-OH has emerged as a critical chemical tool, enabling the seamless integration of a biotin (B1667282) handle into synthetic peptides. This in-depth technical guide explores the core applications, experimental protocols, and underlying principles of this versatile reagent, with a particular focus on its utility in solid-phase peptide synthesis (SPPS), affinity capture, and the burgeoning field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).
Fmoc-Lys(biotin-PEG4)-OH is a lysine (B10760008) derivative where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard SPPS workflows.[1] The ε-amino group of the lysine side chain is functionalized with a biotin molecule via a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This PEG linker is not merely a connector; it plays a crucial role in enhancing the solubility of the resulting peptide and ensuring the biotin moiety is readily accessible for interaction with streptavidin or avidin.[1]
Core Applications
The unique structure of Fmoc-Lys(biotin-PEG4)-OH lends itself to a variety of powerful applications in life sciences:
-
Biotinylated Peptide Synthesis: The primary use of this reagent is to incorporate a biotin tag at a specific position within a peptide sequence during SPPS. This allows for the creation of custom biotinylated probes for a multitude of downstream assays.
-
Affinity Capture and Purification: The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is harnessed to immobilize, purify, or enrich biotinylated peptides and their interacting partners from complex biological mixtures.[1]
-
Probe Development for Diagnostics and Imaging: Peptides tagged with biotin can be used in conjunction with enzyme- or fluorophore-conjugated streptavidin to develop sensitive diagnostic assays (e.g., ELISA) and cellular imaging probes.
-
Targeted Protein Degradation (PROTACs): Fmoc-Lys(biotin-PEG4)-OH serves as a valuable linker in the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The biotin tag can be used for purification of the PROTAC or to study its interactions.
Physicochemical and Binding Data
Quantitative data is essential for the rational design of experiments. The following tables summarize key parameters for Fmoc-Lys(biotin-PEG4)-OH and its applications.
| Property | Value | Reference |
| CAS Number | 1334172-64-3 | [3] |
| Molecular Formula | C₄₂H₅₉N₅O₁₁S | [3] |
| Molecular Weight | 842.01 g/mol | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMF, DMSO, NMP | |
| Storage Temperature | -20°C |
Table 1: Physicochemical Properties of Fmoc-Lys(biotin-PEG4)-OH
| Interaction | Dissociation Constant (Kd) | Reference(s) |
| Biotin and Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M | [4] |
Table 2: Binding Affinity Data
| PROTAC Example (BTK Degrader) | DC₅₀ Value | Dₘₐₓ Value | Reference |
| RC-3 | 2.2 nM | 97% | [5] |
Table 3: Example Quantitative Data for a PROTAC application. While this specific PROTAC may not use a biotinylated linker, the data illustrates the typical parameters measured.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Lys(biotin-PEG4)-OH using standard Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(biotin-PEG4)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
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Deprotection solution: 20% piperidine (B6355638) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[7]
-
Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 15-30 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[7]
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to activate the amino acid.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
To incorporate the biotin tag, use Fmoc-Lys(biotin-PEG4)-OH in this step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify by reverse-phase HPLC and confirm the mass by mass spectrometry.
Affinity Pull-Down of a Protein of Interest
This protocol describes the use of a synthesized biotinylated peptide to capture an interacting protein from a cell lysate.
Materials:
-
Biotinylated peptide
-
Streptavidin-coated magnetic beads[9]
-
Cell lysate containing the protein of interest
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)[2]
-
Magnetic rack
Procedure:
-
Bead Equilibration: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place on a magnetic rack to pellet the beads and remove the storage buffer. Wash the beads three times with Binding/Wash Buffer.[9]
-
Peptide Immobilization: Resuspend the equilibrated beads in Binding/Wash Buffer and add the biotinylated peptide. Incubate for at least 30 minutes at room temperature with gentle rotation to allow the peptide to bind to the beads.[9]
-
Washing: Pellet the beads using the magnetic rack and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.
-
Protein Binding: Add the cell lysate to the peptide-conjugated beads. Incubate for 1-2 hours at 4°C with gentle rotation.[2]
-
Washing: Pellet the beads and discard the supernatant (flow-through). Wash the beads extensively (3-5 times) with cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in Elution Buffer and incubate to release the bound protein. For analysis by Western blot, SDS-PAGE sample buffer can be used, followed by boiling.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol provides a general workflow to assess the efficacy of a PROTAC in degrading a target protein.
Materials:
-
PROTAC of interest
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response range of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[10]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot dose-response curves to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][11]
-
Visualizations: Diagrams and Workflows
Conclusion
Fmoc-Lys(biotin-PEG4)-OH is a cornerstone reagent for the chemical biology and drug discovery communities. Its seamless integration into Fmoc-based solid-phase peptide synthesis provides a reliable and efficient method for introducing a biotin handle into synthetic peptides. The enhanced solubility and accessibility afforded by the PEG4 spacer, combined with the high-affinity biotin-streptavidin interaction, enables a wide range of applications from affinity-based purification to the development of sophisticated probes and therapeutics like PROTACs. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to leverage the power of this versatile molecule in their work.
References
- 1. Fmoc-Lys(biotin-PEG4)-OH, CAS 1334172-64-3 | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-Lys (biotin-PEG4)-OH, 1334172-64-3 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. neb.com [neb.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
